molecular formula C13H18ClNO2 B13525913 rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride

rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride

Cat. No.: B13525913
M. Wt: 255.74 g/mol
InChI Key: SHFLCTLOIZMWLJ-FAGSWDCPSA-N
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Description

rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of an amino group and a phenyl group attached to a bicyclo[2.2.1]heptane framework. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclic Framework: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.

    Introduction of Functional Groups:

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent functionalization steps. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

    Substitution: The amino and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,4S,5R,6R)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol hydrochloride
  • rac-(1R,2S,3R,4R,5S)-5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diol hydrochloride

Uniqueness

rac-(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol hydrochloride is unique due to its specific substitution pattern and the presence of both an amino and a phenyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

(1R,2R,3S,4S,5R,6R)-5-amino-6-phenylbicyclo[2.2.1]heptane-2,3-diol;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c14-11-9-6-8(12(15)13(9)16)10(11)7-4-2-1-3-5-7;/h1-5,8-13,15-16H,6,14H2;1H/t8-,9+,10+,11+,12-,13+;/m1./s1

InChI Key

SHFLCTLOIZMWLJ-FAGSWDCPSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H]([C@H]1[C@@H]([C@@H]2O)O)N)C3=CC=CC=C3.Cl

Canonical SMILES

C1C2C(C(C1C(C2O)O)N)C3=CC=CC=C3.Cl

Origin of Product

United States

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